REACTION_CXSMILES
|
[C:1]([Cl:5])(Cl)(Cl)Cl.[C:6]([C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14]C=1)([CH3:9])([CH3:8])[CH3:7].S(Cl)(Cl)(=O)=O>O>[C:6]([C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][C:1]=1[Cl:5])([CH3:9])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to stirring over a period of 48 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise to the mixture
|
Type
|
ADDITION
|
Details
|
After completion of this dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture down to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resultant product was extracted with carbon tetrachloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous calcium chloride, carbon tetrachloride of the extraction solution
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified through a column chromatography (employing silica gel as carrier and benzene as developing solvent)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |